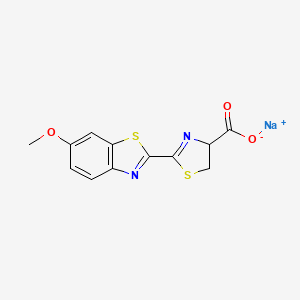
sodium;2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-甲氧基-1,3-苯并噻唑-2-基)-4,5-二氢-1,3-噻唑-4-羧酸钠是一种复杂的有机化合物,属于苯并噻唑衍生物类。该化合物以其独特的结构为特征,包括与噻唑环融合的苯并噻唑环和羧酸基团。
准备方法
合成路线和反应条件
2-(6-甲氧基-1,3-苯并噻唑-2-基)-4,5-二氢-1,3-噻唑-4-羧酸钠的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
苯并噻唑环的形成: 第一步涉及在酸性条件下使2-氨基苯硫酚与甲氧基苯甲醛缩合,形成6-甲氧基-1,3-苯并噻唑。
噻唑环的形成: 然后,在碱的存在下,将苯并噻唑衍生物与α-卤代酮反应,形成噻唑环。
羧化: 将所得化合物在高压和高温下用二氧化碳进行羧化,以引入羧酸基团。
中和: 最后一步是用氢氧化钠中和羧酸基团,形成该化合物的钠盐。
工业生产方法
2-(6-甲氧基-1,3-苯并噻唑-2-基)-4,5-二氢-1,3-噻唑-4-羧酸钠的工业生产可能涉及类似的合成路线,但规模更大。该工艺通常包括优化反应条件以最大限度地提高产率和纯度,以及使用连续流动反应器以提高效率。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在甲氧基上,导致形成相应的醛或酸。
还原: 还原反应可以在苯并噻唑环上发生,导致形成二氢苯并噻唑衍生物。
取代: 该化合物可以参与亲核取代反应,尤其是在噻唑环上,其中卤素原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用还原剂包括硼氢化钠和氢化铝锂。
取代: 胺类、硫醇类和醇盐类等亲核试剂可用于取代反应。
主要产物
氧化: 形成6-甲氧基苯并噻唑-2-羧酸。
还原: 形成2-(6-甲氧基-1,3-二氢苯并噻唑-2-基)-4,5-二氢-1,3-噻唑-4-羧酸酯。
取代: 形成各种取代的噻唑衍生物。
科学研究应用
2-(6-甲氧基-1,3-苯并噻唑-2-基)-4,5-二氢-1,3-噻唑-4-羧酸钠具有广泛的科学研究应用:
化学: 它被用作合成更复杂有机分子的构建块,以及配位化学中的配体。
生物学: 该化合物已显示出作为某些酶的抑制剂和生物成像荧光探针的潜力。
医学: 研究表明,由于其与生物大分子相互作用的能力,它有可能成为抗菌剂和抗癌剂。
工业: 由于其独特的电子特性,它被用于开发先进材料,如聚合物和染料。
作用机制
2-(6-甲氧基-1,3-苯并噻唑-2-基)-4,5-二氢-1,3-噻唑-4-羧酸钠的作用机制涉及其与特定分子靶标的相互作用:
酶抑制: 该化合物可以通过与酶的活性位点结合来抑制某些酶的活性,从而阻断底物的进入。
荧光探测: 它的荧光特性使其能够与特定的生物分子结合,并在激发后发出光,使其可用于成像应用。
抗菌和抗癌活性: 该化合物可以与细胞成分相互作用,导致细胞过程被打乱并在微生物和癌细胞中诱导细胞死亡。
相似化合物的比较
2-(6-甲氧基-1,3-苯并噻唑-2-基)-4,5-二氢-1,3-噻唑-4-羧酸钠可以与其他苯并噻唑和噻唑衍生物进行比较:
类似化合物: 2-(6-甲氧基-1,3-苯并噻唑-2-基)-4,5-二氢-1,3-噻唑、6-甲氧基苯并噻唑-2-羧酸和2-(1,3-苯并噻唑-2-基)-4,5-二氢-1,3-噻唑。
独特性: 苯并噻唑环和噻唑环的存在,以及羧酸基团,赋予了该化合物独特的电子和结构特性,这些特性在其他类似化合物中并不常见。这种独特性有助于它在各个领域的广泛应用。
属性
分子式 |
C12H9N2NaO3S2 |
|---|---|
分子量 |
316.3 g/mol |
IUPAC 名称 |
sodium;2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H10N2O3S2.Na/c1-17-6-2-3-7-9(4-6)19-11(13-7)10-14-8(5-18-10)12(15)16;/h2-4,8H,5H2,1H3,(H,15,16);/q;+1/p-1 |
InChI 键 |
JVIWMVSTNAQLLC-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


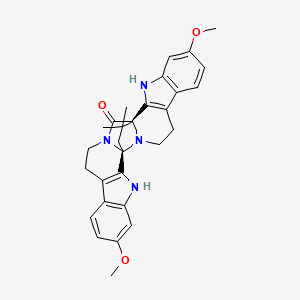
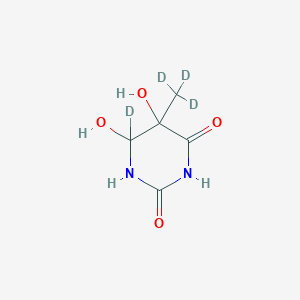

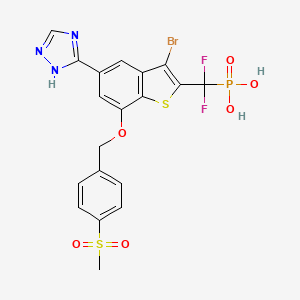
![(4-Phenylpiperidin-1-yl)-[4-(1,2,4-triazol-1-ylsulfonyl)phenyl]methanone](/img/structure/B12393202.png)
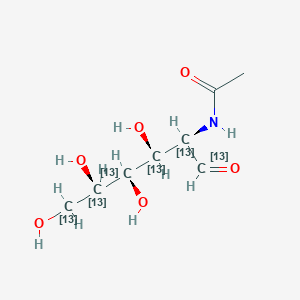
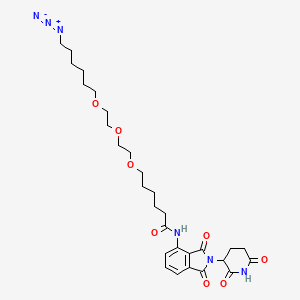
![N-(4-ethylphenyl)-2-[[4-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylamino]acetamide](/img/structure/B12393231.png)

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12393242.png)
![[(1Z,4R,6E)-7-chloro-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B12393244.png)
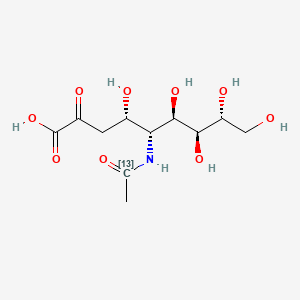
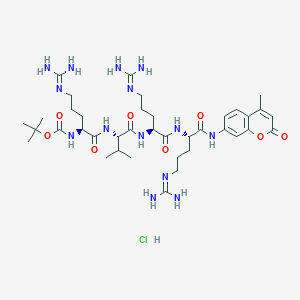
![7-[(E)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one](/img/structure/B12393257.png)
